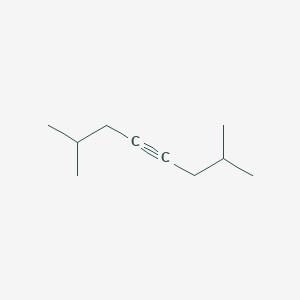![molecular formula C23H18N2O2 B14622634 Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl- CAS No. 57892-21-4](/img/structure/B14622634.png)
Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- is a complex organic compound characterized by a spiro linkage between an imidazolidine ring and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- typically involves a multi-step process. One common method includes the use of propargyl alcohols as coupling partners in a Rh(III)-catalyzed efficient cascade annulation . This reaction is highly regioselective and allows for the construction of various spiro derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its distinctive spiro linkage, which can mimic certain biological structures.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- involves its interaction with specific molecular targets. The spiro linkage allows for unique binding interactions with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
- Spiro[imidazolidine-4,2’-[2H]indene]-2,5-dione
- Spiro[indeno[1,2-b]quinoxaline] derivatives
- Spiro[indolin]-2’-imines
Uniqueness
Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- is unique due to its specific spiro linkage and the presence of both imidazolidine and indene moieties. This combination provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
57892-21-4 |
|---|---|
Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,3-diphenylspiro[imidazolidine-2,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C23H18N2O2/c26-21-19-13-7-8-14-20(19)22(27)23(21)24(17-9-3-1-4-10-17)15-16-25(23)18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
CJLUGKREMKTDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2(N1C3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)
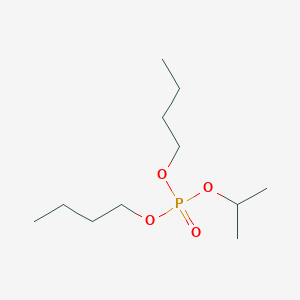
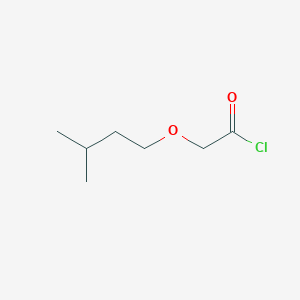
![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)

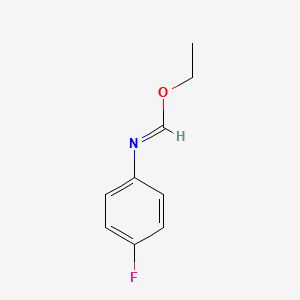
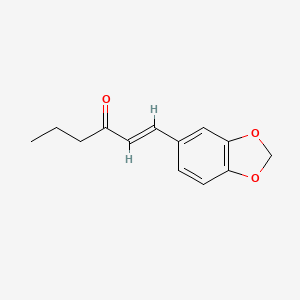
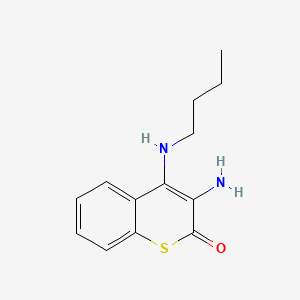
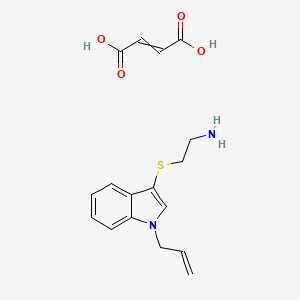
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
